molecular formula C3H9ClN2O2 B11742568 1-Nitropropan-2-amine hydrochloride

1-Nitropropan-2-amine hydrochloride

Cat. No.: B11742568
M. Wt: 140.57 g/mol
InChI Key: SECIDYAAZHZDOZ-UHFFFAOYSA-N
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Description

1-Nitropropan-2-amine hydrochloride is an organic compound with the molecular formula C3H9ClN2O2. It is a nitroamine derivative, characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) on a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitropropan-2-amine hydrochloride can be synthesized through the nitration of 2-aminopropane. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Nitropropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acid chlorides

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

Scientific Research Applications

1-Nitropropan-2-amine hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs and bioactive molecules due to its ability to undergo various chemical transformations.

    Materials Science: It is utilized in the design and fabrication of polymers, catalysts, and functional materials.

    Environmental Chemistry: The compound is explored for its potential in environmental remediation and sustainable technologies

Mechanism of Action

The mechanism of action of 1-nitropropan-2-amine hydrochloride involves its ability to undergo chemical transformations that result in the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various biological and chemical effects. The nitro group can be reduced to form reactive amine intermediates, which can further participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

    1-Nitropropane: Similar in structure but lacks the amine group.

    2-Nitropropane: Similar in structure but with the nitro group on the second carbon.

    1-Aminopropan-2-amine: Similar in structure but lacks the nitro group.

Uniqueness: 1-Nitropropan-2-amine hydrochloride is unique due to the presence of both nitro and amine groups on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C3H9ClN2O2

Molecular Weight

140.57 g/mol

IUPAC Name

1-nitropropan-2-amine;hydrochloride

InChI

InChI=1S/C3H8N2O2.ClH/c1-3(4)2-5(6)7;/h3H,2,4H2,1H3;1H

InChI Key

SECIDYAAZHZDOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+](=O)[O-])N.Cl

Origin of Product

United States

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